molecular formula CHNO B560425 那可替尼 CAS No. 1448232-80-1

那可替尼

货号 B560425
CAS 编号: 1448232-80-1
分子量: 562.72
InChI 键: QKDCLUARMDUUKN-XMMPIXPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naquotinib, also known as ASP8273, is a novel third-generation EGFR-TKI . It has been used in trials studying the treatment of Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations .


Molecular Structure Analysis

Naquotinib belongs to the class of organic compounds known as phenylpiperidines. These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Chemical Reactions Analysis

Naquotinib’s bioactivation may occur and promote the formation of reactive electrophiles that are toxic . Eight Naquotinib phase I metabolites were found that had been formed by N-demethylation, oxidation, hydroxylation, and reduction .


Physical And Chemical Properties Analysis

Naquotinib has a molecular weight of 562.719 and a chemical formula of C30H42N8O3 .

科学研究应用

代谢稳定性和定量

那可替尼(ASP8273,NQT)是一种第三代表皮生长因子受体酪氨酸激酶抑制剂(EGFR-TKI),以其对肺癌中特定 EGFR 突变的有效性而著称。 Alrabiah 等人 (2019) 的一项研究开发了一种液相色谱-串联质谱法,用于准确测定那可替尼水平。该方法对于评估那可替尼的浓度及其代谢稳定性非常重要,因为它提供了对其药代动力学的见解。

在肺癌中的抗肿瘤活性

那可替尼在治疗具有特定 EGFR 突变的非小细胞肺癌 (NSCLC) 中显示出有希望的结果。 Tanaka 等人 (2019) 报道称,那可替尼有效靶向 EGFR 突变,包括 T790M 耐药突变,并抑制与 EGFR-TKI 耐药相关的 AXL 信号通路。这表明那可替尼在治疗具有 EGFR 激活突变和 AXL 过表达的 NSCLC 患者中具有潜力。

在克服治疗耐药中的作用

肺癌治疗中治疗耐药的复杂性是一个重大挑战。 Murtuza 等人 (2019) 讨论了包括那可替尼在内的各种第三代酪氨酸激酶抑制剂,这些抑制剂靶向 EGFR T790M 耐药性。这突出了其在对抗在使用早代 EGFR 抑制剂后出现的耐药机制中的作用。

在弥漫性大 B 细胞淋巴瘤中的应用

那可替尼的有效性也已在其他类型的癌症中得到探索。 Tanaka 等人 (2019) 发现那可替尼在活化 B 细胞样弥漫性大 B 细胞淋巴瘤中表现出抗肿瘤活性。该研究表明那可替尼的潜力超出了肺癌,特别是在靶向 B 细胞受体通路方面。

肺癌中的耐药机制

了解耐药机制对于开发有效的癌症疗法至关重要。 Ninomiya 等人 (2018) 研究了肺癌中对那可替尼的耐药机制,确定 MET 或 NRAS 扩增为一种耐药机制。这项研究对于在第三代 EGFR 抑制剂时代开发新的治疗策略至关重要。

结构和药理特征

那可替尼的结构和药理特性提供了对其对各种 EGFR 突变的有效性的见解。 Hirano 等人 (2018) 评估了那可替尼在不同 EGFR 突变(包括 L858R 和外显子 19 缺失)中的疗效,有助于理解其在 NSCLC 中的作用机制。

作用机制

Target of Action

Naquotinib, also known as ASP8273, is a novel third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor . EGFRs are a class of receptor tyrosine kinase, also known as ErbB1 and HER1 . They play a crucial role in the regulation of cell growth, survival, and differentiation . Naquotinib has been shown to inhibit several kinases, including BTK, JAK3, and TXK .

Mode of Action

Naquotinib interacts with its targets by inhibiting EGFR tyrosine kinase activity . It has been found to covalently bind to a mutant EGFR (L858R/ T790M) via cysteine residue 797 in the kinase domain of EGFR with long-lasting inhibition . This interaction results in the inhibition of EGFR-derived signals, effectively suppressing the proliferation and survival of cancer cells .

Biochemical Pathways

Naquotinib affects several biochemical pathways. Primarily, it inhibits the EGFR signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells . Mutations in the EGFR gene can lead to overproduction of EGFR protein, causing several types of cancer . Naquotinib also inhibits the phosphorylation of AXL, an alternative bypassing pathway for resistance to EGFR-TKIs .

Pharmacokinetics

Naquotinib exhibits almost dose-proportional pharmacokinetics in both plasma and tumors . Interestingly, it shows a higher concentration and a longer elimination half-life in tumors than in plasma , suggesting that it may have a favorable distribution profile for treating tumors.

Result of Action

The molecular and cellular effects of Naquotinib’s action include the inhibition of EGFR with activating mutations, as well as the T790M resistance mutation . It has been shown to induce tumor regression in non-small cell lung cancer (NSCLC) models with EGFR-activating mutations with or without the T790M resistance mutation .

Action Environment

While specific environmental factors influencing Naquotinib’s action are not explicitly mentioned in the literature, it’s worth noting that the efficacy of any drug can be influenced by a variety of factors, including the patient’s overall health, the presence of other medications, and individual genetic variations

安全和危害

Naquotinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDCLUARMDUUKN-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naquotinib

CAS RN

1448232-80-1
Record name Naquotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naquotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAQUOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。